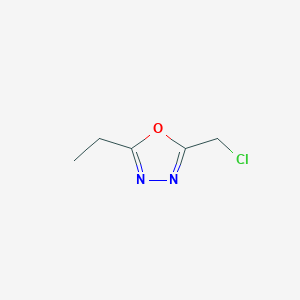

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole

Description

Propriétés

IUPAC Name |

2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-2-4-7-8-5(3-6)9-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQLBYSHFYJCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585403 | |

| Record name | 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3914-45-2 | |

| Record name | 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclodehydration of Acylhydrazides

A common approach involves reacting alkyl hydrazides with carboxylic acid derivatives (esters or acid chlorides) to form diacylhydrazines or acylhydrazones, which are then cyclized to 1,3,4-oxadiazoles using dehydrating agents such as phosphorus oxychloride (POCl₃).

- For example, alkyl hydrazides react with glyoxylate esters to form acylhydrazone intermediates, which upon treatment with halogenating agents and base undergo ring closure to yield 5-alkyl-1,3,4-oxadiazole derivatives.

- POCl₃ is frequently used as a cyclodehydration reagent under reflux conditions in solvents like acetonitrile or toluene, producing the oxadiazole ring efficiently.

Reaction Conditions and Yields

Introduction of the Chloromethyl Group at the 2-Position

Halogenation of Methyl Precursors

- The chloromethyl group is introduced by halogenation of methyl or acylhydrazone intermediates using reagents such as chloramine T, N-chlorosuccinimide, or trichloroisocyanuric acid in the presence of base.

- Alternatively, chloromethylation can be achieved by reaction of hydrazide intermediates with chloroacetyl chloride at low temperature (0 °C), followed by ring closure and halogenation steps.

Representative Procedure

A detailed procedure for synthesizing 2-aryl-5-(chloromethyl)-1,3,4-oxadiazoles, which can be adapted for the ethyl-substituted analog, is as follows:

- Dissolve the appropriate alkyl hydrazide in dichloromethane (DCM).

- Add triethylamine (2 equivalents) as base and stir.

- Cool the mixture to 0 °C and slowly add chloroacetyl chloride (1.5 equivalents).

- Stir at ambient temperature for 4 hours to form an intermediate.

- Without isolation, add triphenylphosphine, carbon tetrachloride, and triethylamine.

- Heat the mixture to reflux for 12 hours to promote ring closure and chloromethylation.

- Work up by aqueous extraction, drying, and purification via silica gel chromatography.

This method yields the chloromethyl-substituted oxadiazole in high purity and yields around 86% for phenyl analogs, which is expected to be similar for ethyl-substituted derivatives.

Alternative Synthetic Routes and Optimization

Use of Phosphorus Oxychloride (POCl₃)

- POCl₃-mediated cyclodehydration is a robust method for oxadiazole ring formation and can be combined with chloromethylation steps.

- For example, 1-(chloroacetyl)-2-(ethyl)hydrazine derivatives treated with POCl₃ in 1,2-dichloroethane at 80-85 °C for 20-24 hours yield chloromethyl-substituted oxadiazoles with yields exceeding 90%.

Solvent and Base Effects

- Dichloromethane (DCM) and acetonitrile are preferred solvents for halogenation and ring closure due to their polarity and ability to dissolve reagents.

- Triethylamine and diisopropylethylamine (DIPEA) are effective bases for promoting halogenation and cyclization reactions.

- Reaction temperature control (0 to 30 °C) is critical to avoid side reactions and decomposition.

Summary Table of Key Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted oxadiazoles, while oxidation can produce oxadiazole N-oxides.

Applications De Recherche Scientifique

Antimicrobial and Anticancer Activities

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole has shown significant potential as an antimicrobial and anticancer agent. Research indicates that derivatives of oxadiazoles possess a broad spectrum of biological activities, including:

- Antimicrobial : Studies have demonstrated that oxadiazole derivatives exhibit activity against various bacterial strains such as E. coli and S. aureus .

- Anticancer : The compound has been evaluated for its ability to inhibit cancer cell proliferation, with some derivatives demonstrating comparable efficacy to established chemotherapeutic agents .

A series of novel 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and screened for their antimicrobial and antioxidant activities. The results indicated that specific substitutions at the 2 and 5 positions significantly enhanced the biological profile of these compounds .

| Compound | Activity Type | Efficacy (%) |

|---|---|---|

| Compound A | Antimicrobial | 64.3 |

| Compound B | Anticancer | 71.0 |

Synthesis of Advanced Materials

In materials science, this compound is utilized in the synthesis of polymers and advanced materials with desirable properties such as thermal stability and chemical resistance. Its unique structure allows it to be incorporated into various polymer matrices.

Optical Properties

Oxadiazole derivatives are known for their valuable optical properties. They can be used in applications such as:

- Organic Light Emitting Diodes (OLEDs) : The electron-accepting nature of the oxadiazole fragment makes it suitable for use in OLED technology .

- Scintillators : Compounds containing oxadiazole rings have been explored for their potential in radiation detection due to their luminescent properties .

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer formulations can enhance their thermal stability and mechanical properties. For example, polymers modified with this compound exhibited improved heat resistance compared to unmodified counterparts .

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability | 150 °C | 180 °C |

| Mechanical Strength | 30 MPa | 45 MPa |

Agrochemicals

The biological activity of oxadiazoles extends to agricultural applications where they are used as herbicides and insecticides. Their effectiveness in controlling pests has been documented in various studies.

Case Study: Herbicidal Activity Evaluation

A recent study evaluated several oxadiazole derivatives for their herbicidal activity against common weeds. The results indicated that certain substitutions significantly improved efficacy compared to traditional herbicides .

| Compound | Herbicidal Efficacy (%) |

|---|---|

| Compound C | 59.5 |

| Compound D | 61.9 |

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Oxadiazole Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of 1,3,4-oxadiazoles are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Pharmacokinetic and Toxicity Profiles

- The ethyl-substituted derivative (GK-8) showed an ALD₅₀ > 500 mg/kg in preclinical models, indicating low acute toxicity .

- Methoxy-substituted analogs (e.g., 2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole) exhibit improved metabolic stability due to reduced cytochrome P450-mediated oxidation .

Activité Biologique

2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound, characterized by its unique structure, has shown potential in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

The chemical structure of this compound can be represented as follows:

This structure contributes to its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines effectively.

Case Study: Anticancer Efficacy

A study focused on a series of oxadiazole derivatives reported significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involved apoptosis induction through modulation of p53 and caspase pathways .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10.38 | Induction of apoptosis |

| Similar derivative | MEL-8 | 12.50 | p53 activation |

| Doxorubicin | MCF-7 | 15.00 | Topoisomerase inhibition |

Antimicrobial Activity

Oxadiazoles are known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities.

Case Study: Antimicrobial Screening

In a comparative study, several oxadiazole derivatives were synthesized and evaluated for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with halogen substitutions showed enhanced activity .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Similar derivative | Escherichia coli | 15 |

| Control (Ampicillin) | Staphylococcus aureus | 20 |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles have also been documented. A study indicated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Substituents such as chlorine and ethyl groups have been associated with enhanced potency against targeted biological pathways.

Key Findings:

- Electronegative Groups: The presence of electronegative substituents like chlorine enhances antimicrobial activity.

- Chain Length: Variations in alkyl chain lengths affect the compound's lipophilicity and bioavailability.

- Positioning of Substituents: The position of substituents on the oxadiazole ring significantly impacts the overall biological efficacy.

Q & A

Q. What are the common synthetic routes for preparing 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole?

- Methodological Answer : A widely used method involves cyclization of acid hydrazides with chloroacetic acid in phosphoryl chloride (POCl₃). For example, refluxing chloroacetic acid with a substituted acid hydrazide in POCl₃ for 5–6 hours, followed by neutralization with NaOH and purification via column chromatography (n-hexane:EtOAc) yields oxadiazole derivatives . Alternative routes include S-alkylation reactions, such as coupling 4-chloro-6-methylpyrimidine-2-thiol with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole under methanesulfonic acid catalysis, which can be accelerated using ultrasound irradiation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Comprehensive characterization requires:

- IR spectroscopy : To identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-O-C vibrations in the oxadiazole ring) .

- NMR (¹H and ¹³C) : To confirm substituent positions and chloromethyl group integration. For example, the chloromethyl (-CH₂Cl) proton signal typically appears as a singlet at δ ~4.5–5.0 ppm in ¹H NMR .

- Mass spectrometry : To verify molecular ion peaks and fragmentation patterns (e.g., [M+Cl]⁻ adducts in ESI-MS) .

- Elemental analysis : To validate purity and stoichiometry .

Advanced Research Questions

Q. How can researchers optimize cyclization reaction conditions to improve yield and purity of this compound?

- Methodological Answer :

- Catalyst selection : Methanesulfonic acid enhances reaction rates in S-alkylation, while ultrasound irradiation reduces reaction time by improving mixing and energy transfer .

- Solvent optimization : Polar aprotic solvents like THF or DMF improve solubility of intermediates. For cyclization in POCl₃, maintaining anhydrous conditions is critical to avoid hydrolysis .

- Temperature control : Refluxing POCl₃ (~110°C) ensures complete cyclization but requires careful monitoring to prevent decomposition. Lower temperatures (60–80°C) may suffice for less reactive substrates .

Q. How should researchers resolve discrepancies between elemental analysis and spectral data for oxadiazole derivatives?

- Methodological Answer :

- Re-evaluate purification : Contaminants (e.g., unreacted starting materials) may skew elemental analysis. Repetitive recrystallization or column chromatography (using gradients of n-hexane:EtOAc) can improve purity .

- Cross-validate techniques : If elemental analysis conflicts with NMR/IR data, perform high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, HRMS can distinguish between isobaric fragments and adducts .

- Reaction monitoring : Use TLC or LC-MS to track reaction progress and identify side products early .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to modulate electronic properties and binding affinity. Derivatives like 5-(trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole have shown improved stability in medicinal chemistry studies .

- Conjugate synthesis : Link the oxadiazole core to heterocycles (e.g., pyrimidines or thiophenes) via methylthio or aminomethyl bridges. This approach enhances pharmacokinetic properties, as seen in bis-heterocyclic conjugates .

- Docking studies : Use computational tools (e.g., AutoDock) to predict interactions with biological targets (e.g., enzymes or receptors) before synthesis .

Data Contradiction Analysis

Q. How to address inconsistent ¹H NMR integration ratios for chloromethyl groups in oxadiazole derivatives?

- Methodological Answer :

- Dynamic effects : Rotational restriction of the chloromethyl group can split signals. Use variable-temperature NMR to observe coalescence or decoupling .

- Solvent polarity : Chloromethyl proton chemical shifts are solvent-dependent. Compare spectra in CDCl₃ vs. DMSO-d₆ to identify environmental effects .

- Byproduct identification : If integration suggests excess -CH₂Cl, check for di- or tri-substituted byproducts via 2D NMR (e.g., HSQC or HMBC) .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to volatile POCl₃ and potential HCl release during synthesis .

- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to avoid skin/eye contact with chloromethyl intermediates, which are potential alkylating agents .

- Waste disposal : Neutralize acidic byproducts (e.g., from POCl₃ reactions) with sodium bicarbonate before disposal .

Tables for Key Data

Table 1: Spectral Benchmarks for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 4.7 ppm (s, 2H, -CH₂Cl) | |

| ¹³C NMR | δ 45.2 (-CH₂Cl), 165.1 (C=N) | |

| IR | 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) | |

| HRMS (ESI) | [M+H]⁺ calc. 161.0354, found 161.0352 |

Table 2: Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| POCl₃ reflux | 5–6 hours at 110°C | 65–75% | |

| Ultrasound | 40 kHz, 30 minutes | 85% (vs. 65% conventional) | |

| Solvent | THF > DCM | Improved solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.